CALCIUM GLUTAMATE CALCIUM GLUTAMATE
Brand Name: Vulcanchem
CAS No.: 19238-49-4
VCID: VC21061141
InChI: InChI=1S/C5H9NO4.Ca/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2/p-2
SMILES: C(CC(=O)[O-])C(C(=O)[O-])N.[Ca+2]
Molecular Formula: C10H16CaN2O8
Molecular Weight: 185.19 g/mol

CALCIUM GLUTAMATE

CAS No.: 19238-49-4

Cat. No.: VC21061141

Molecular Formula: C10H16CaN2O8

Molecular Weight: 185.19 g/mol

* For research use only. Not for human or veterinary use.

CALCIUM GLUTAMATE - 19238-49-4

Specification

CAS No. 19238-49-4
Molecular Formula C10H16CaN2O8
Molecular Weight 185.19 g/mol
IUPAC Name calcium;2-aminopentanedioate
Standard InChI InChI=1S/C5H9NO4.Ca/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2/p-2
Standard InChI Key NIDRASOKXCQPKX-UHFFFAOYSA-L
SMILES C(CC(=O)[O-])C(C(=O)[O-])N.[Ca+2]
Canonical SMILES C(CC(=O)[O-])C(C(=O)[O-])N.[Ca+2]

Introduction

PropertyCharacteristic
Chemical formulaCa(C5H8NO4)2
CAS numbers19238-49-4 / 5996-22-5 / 7528-09-8
E numberE623
AppearanceWhite powder
Solubility in waterApproximately 20 g/100 ml at 20°C
Calcium contentApproximately 11%
Molecular structureCalcium salt with two glutamate molecules
FormZwitterionic (amino group protonated, carboxyl groups deprotonated)

Production Methods

Several methods exist for producing calcium glutamate, with both synthetic routes and industrial production processes well-established.

Synthetic Routes

The primary synthetic route for calcium glutamate involves the reaction of L-glutamic acid with calcium carbonate in an aqueous solution . This reaction can be represented by the following chemical equation:

CaCO3 + 2 HOOC(CH2)2CH(NH2)COOH → Ca(OOC(CH2)2CH(NH3)COO)2 + H2O + CO2↑

Another documented method involves reacting glutamic acid with calcium hydrate in an aqueous solution. According to patent information, optimized conditions include a pH value of 6.0 at 89°C for 32 minutes, with a ratio of glutamic acid to calcium hydrate of 1:0.477 . This method allows for controlled production of calcium glutamate with specific properties.

Industrial Production

Industrial production of calcium glutamate often involves fermentation processes using microorganisms such as Corynebacterium glutamicum. The fermentation process begins with a carbohydrate medium from which glutamic acid is produced through bacterial action. The fermentation broth is then treated with calcium carbonate to precipitate the calcium salt of L-glutamic acid.

This biological production pathway represents a sustainable approach to manufacturing calcium glutamate, leveraging microbial metabolism rather than relying solely on chemical synthesis.

Applications of Calcium Glutamate

Calcium glutamate serves multiple functions across various industries, with particularly significant applications in food science and medicine.

Food Industry Applications

The primary use of calcium glutamate is as a flavor enhancer in food products. Like monosodium glutamate (MSG), calcium glutamate enhances the savory taste (umami) of foods, but without increasing sodium content . This property makes it particularly valuable in food formulations targeted at consumers seeking reduced sodium intake.

Research has demonstrated that calcium glutamate can effectively replace conventional salt (sodium chloride) in foods while maintaining acceptable taste profiles. A notable study involving 107 university students evaluated 32 soup formulations with varying combinations of sodium chloride and glutamate types. The results showed that soups with reduced sodium chloride (50 or 85 mM NaCl) combined with calcium glutamate rated as high as, or higher than, conventional high-salt soups (150 mM NaCl) on five of six taste parameters (liking, flavor-intensity, familiarity, naturalness, and richness) .

Calcium glutamate is widely used in commercial food products including:

  • Soups and broths

  • Snack foods

  • Frozen prepared meals

  • Seasonings and flavor mixes

  • Processed meat products

Under global food regulations, calcium glutamate (E623) may be used following Good Manufacturing Practices (GMP) in many food categories .

Medical Applications

Beyond its role in food, calcium glutamate serves as a first-aid treatment for exposure to hydrofluoric acid . As a soluble source of calcium ions, it can help counteract the harmful effects of fluoride exposure by forming insoluble calcium fluoride, thereby reducing fluoride toxicity.

Additionally, the calcium component makes it potentially useful as a dietary calcium supplement, providing both flavor enhancement and nutritional benefits in formulations where calcium fortification is desired.

Biological Mechanisms of Action

Calcium glutamate's biological activity involves two critical physiological processes: taste perception and neurological functioning.

Taste Enhancement Mechanism

The glutamate component of calcium glutamate binds to specific umami taste receptors on the tongue, enhancing the perception of savory flavors. Unlike sodium-based flavor enhancers, calcium glutamate delivers this effect without sodium, making it suitable for sodium-restricted diets .

Neurological Mechanisms

In neurological contexts, both calcium ions and glutamate play crucial signaling roles. Glutamate functions as a major excitatory neurotransmitter in the central nervous system , while calcium ions are essential for neurotransmitter release at synaptic junctions.

Research has demonstrated that modest changes in astrocytic calcium levels, from as little as 84 nM to 140 nM, can evoke substantial glutamatergic currents in neighboring neurons (-391 pA) . These findings highlight the sensitivity of neuronal systems to calcium concentration changes and the subsequent impact on glutamate signaling.

The relationship between calcium and glutamate is further evidenced by studies showing that calcium influx through voltage-dependent calcium channels is necessary for glutamate release from nerve terminals . For example, research using synaptosomes from rat cerebral cortex demonstrated that the addition of 4-aminopyridine (4-AP) in the presence of calcium resulted in increased glutamate release, whereas this effect was absent in calcium-free conditions .

Regulatory BodyStatusIdentifierADI (Acceptable Daily Intake)
European Food Safety Authority (EFSA)Approved food additiveE62330 mg/kg bw/day (as glutamic acid)
US Food and Drug Administration (FDA)Generally Recognized as Safe (GRAS)-Not specified
Joint FAO/WHO Expert Committee on Food Additives (JECFA)Approved food additive62330 mg/kg bw/day (current)
Codex AlimentariusTable 3 food additive623Used under GMP conditions

Research Findings

Scientific investigations into calcium glutamate span multiple disciplines, including food science, neuroscience, and biochemistry.

Taste Enhancement Studies

A significant cross-sectional study involving 107 university students assessed whether calcium diglutamate (CDG) could reproduce the taste characteristics of conventionally salted soup in lower-sodium formulations . Subjects tasted 32 soups containing various combinations of sodium chloride (0-150 mM), glutamate levels (0-43 mM), and glutamate types (monosodium glutamate or calcium diglutamate).

The findings demonstrated that soups with reduced sodium chloride (50 or 85 mM NaCl) containing calcium diglutamate rated similarly or better than high-sodium soups (150 mM NaCl) without glutamate on five of six taste scales: liking, flavor-intensity, familiarity, naturalness, and richness. Only on the "saltiness" scale did the high-sodium formulation score higher . Importantly, the study concluded that calcium diglutamate and monosodium glutamate had equivalent taste enhancement effects, but calcium diglutamate allows for greater reduction in sodium intake .

Calcium Signaling and Glutamate Release

Multiple studies have elucidated the relationship between calcium signaling and glutamate release in neuronal systems. Research using flash photolysis to raise internal calcium in astrocytes while monitoring glutamate-evoked slow inward currents in neurons revealed that even modest changes in astrocytic calcium (from 84 to 140 nM) triggered substantial glutamatergic currents in adjacent neurons .

Additional investigations have demonstrated that calcium influx through voltage-dependent calcium channels is necessary for the release of glutamate from presynaptic terminals. For example, in studies using rat cerebrocortical synaptosomes, researchers found that the addition of 4-aminopyridine induced glutamate release only in the presence of calcium . This calcium-dependent mechanism was confirmed by experiments showing that calcium chelators eliminated the stimulated glutamate release .

These findings collectively illustrate the complex interplay between calcium signaling and glutamate release in the nervous system, highlighting the physiological significance of both components found in calcium glutamate.

Research AreaKey FindingsReference
Taste EnhancementCalcium diglutamate can replace sodium in soups while maintaining taste quality
Taste ComparisonCDG and MSG have equivalent flavor enhancement effects
Calcium DependencyGlutamate release is calcium-dependent in neural systems
Calcium ThresholdEven modest calcium changes (84 to 140 nM) trigger substantial glutamatergic responses
Calcium ChannelsVoltage-dependent calcium channels are necessary for glutamate release

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